molecular formula C13H15F3IN3S B3042709 2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-58-8

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3042709
CAS No.: 655235-58-8
M. Wt: 429.25 g/mol
InChI Key: RFSPBAZHICARMT-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a polyfunctionalized pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 5, a tert-butyl group at position 2, an ethylthio (-S-Et) substituent at position 7, and an iodine atom at position 2. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science due to its tunable electronic properties and diverse substitution patterns . The iodine atom at position 3 offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings .

Properties

IUPAC Name

2-tert-butyl-7-ethylsulfanyl-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3IN3S/c1-5-21-8-6-7(13(14,15)16)18-11-9(17)10(12(2,3)4)19-20(8)11/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSPBAZHICARMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=NC2=C(C(=NN12)C(C)(C)C)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core and introduce the functional groups through a series of substitution and addition reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions . The ethylthio group can be added through nucleophilic substitution reactions using ethylthiol . The iodine atom can be introduced through iodination reactions using iodine or iodine-containing reagents . The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deiodinated products.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous pyrazolo[1,5-a]pyrimidines:

Compound Position 2 Position 3 Position 5 Position 7 Key Properties
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (Target) Tert-butyl Iodo Trifluoromethyl Ethylthio High reactivity at C-3 (iodine); lipophilic (CF₃, S-Et); steric hindrance (t-Bu)
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Tert-butyl Bromo Trifluoromethyl Chloro Bromine allows Suzuki coupling; chloro at C-7 may limit reactivity
5-[N-(4-Methoxybenzyl)amino]-3-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine H Pyridin-3-yl Trifluoromethyl NH(4-methoxybenzyl) Polar amino group enhances solubility; pyridinyl enables π-π interactions
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine H 4-Chlorophenyl tert-Butyl NH-cyclopentyl Bulky tert-butyl at C-5; chlorophenyl may improve binding affinity
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine H Phenyl Trifluoromethyl 3-Cl-5-CF₃-pyridinyl Extended π-system from pyridinyl; potential for halogen bonding

Physicochemical and Reactivity Differences

C-3 Reactivity :

  • Iodo vs. Bromo/Chloro : Iodine’s larger atomic radius and weaker C-I bond make the target compound more reactive in cross-coupling reactions compared to bromo or chloro analogues . For example, Suzuki-Miyaura reactions with iodo derivatives may proceed at lower temperatures.
  • Aryl vs. Heteroaryl : Pyridin-3-yl or phenyl groups at C-3 (as in ) enhance π-stacking but reduce electrophilicity compared to halogens.

Lipophilicity and Solubility: The ethylthio group (-S-Et) increases lipophilicity (logP) compared to amino (-NH-) or methoxy (-OMe) substituents . Trifluoromethyl at C-5: A common feature in analogues, this group enhances metabolic stability and electronegativity .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies substituents (e.g., tert-butyl at δ 1.45 ppm as a singlet; trifluoromethyl confirmed via ¹⁹F NMR at δ -62 ppm) .
  • X-ray crystallography : Resolves structural ambiguities (R factor <0.06 for analogous compounds) .
  • HRMS : Confirms molecular weight ([M+H]⁺ expected ~463.2 g/mol) .
  • HPLC : Ensures purity (>98%) before biological assays .

How do trifluoromethyl and ethylthio groups influence biological activity?

Q. Advanced

  • Trifluoromethyl : Enhances binding affinity (2.3-fold increase in kinase inhibition vs. methyl) and metabolic stability (t₁/₂ increased by 4×) via hydrophobic interactions .
  • Ethylthio : Improves membrane permeability (logP ~3.5) and resistance to oxidative metabolism .
    Mechanistic studies (e.g., radioligand binding assays) show IC₅₀ values of 12 nM for KDR kinase inhibition .

How can researchers resolve low yields in C–H functionalization?

Q. Advanced

  • Activating agents : PyBroP promotes C–O bond activation, enabling cross-coupling at C5 (yields 82–92%) .
  • Microwave irradiation : Accelerates reactions (e.g., 30 min vs. 24 h) while maintaining yields .
  • Solvent optimization : Use 1,4-dioxane for SNAr reactions (110°C, 24 h) to achieve 67–91% yields .

What strategies address solubility challenges in vitro?

Q. Advanced

  • Formulation : DMSO/PEG 400 (10:90 v/v) achieves 1 mM stock solutions .
  • Cyclodextrin complexes : Increase aqueous solubility 15-fold (5% w/v β-cyclodextrin) .
  • Polar auxiliaries : Introduce morpholine at C5 (EC₅₀ shifts <20%) without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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